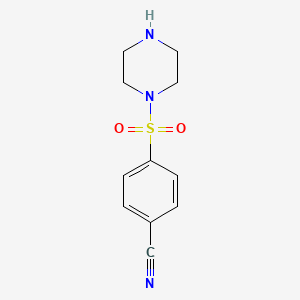

4-(Piperazin-1-ylsulfonyl)benzonitrile

Description

Significance of the Piperazine (B1678402) Scaffold in Bioactive Molecules

The piperazine ring is a prevalent heterocyclic motif found in a vast array of biologically active compounds. nih.gov Its prevalence in drug discovery is attributed to its versatile nature; it can serve as a flexible core structure for the synthesis of new bioactive molecules. nih.govbenthamdirect.comresearchgate.netingentaconnect.com The two nitrogen atoms within the piperazine ring can be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov This adaptability allows for the optimization of aqueous solubility, bioavailability, and receptor binding affinity. mdpi.com Consequently, the piperazine scaffold is a key component in numerous approved drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases. mdpi.comnih.gov

The Benzonitrile (B105546) Moiety as a Pharmacophore

The benzonitrile group, consisting of a benzene (B151609) ring substituted with a nitrile (-CN) group, is an important pharmacophore in medicinal chemistry. ontosight.ai The nitrile group is a versatile functional group that can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. nih.gov Aryl nitriles are common in drug candidates, with the nitrile often acting as a bioisostere for a ketone or other functional groups. nih.gov The inclusion of a benzonitrile moiety can influence a molecule's metabolic stability and its ability to penetrate biological membranes. nih.govontosight.ai Furthermore, benzonitrile derivatives have been explored for a range of biological activities, including as enzyme inhibitors. nih.gov

Overview of Sulfonamide Linkages in Drug Design

The sulfonamide functional group (-SO₂NR₂) is a cornerstone in medicinal chemistry, famously associated with the first commercially available antibiotics, the sulfa drugs. wikipedia.orgnih.gov This functional group is characterized by a sulfonyl group connected to an amine. wikipedia.org The sulfonamide linkage is valued for its chemical stability and its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. researchgate.nettandfonline.com Beyond its role in antibacterial agents, the sulfonamide moiety is present in a wide variety of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. nih.gov Its incorporation into drug candidates can significantly impact their biological activity and pharmacokinetic profiles. researchgate.net

Contextualizing 4-(Piperazin-1-ylsulfonyl)benzonitrile within Contemporary Chemical Biology Research

The compound this compound emerges at the intersection of these three important chemical motifs. While specific research on this exact compound is not extensively detailed in publicly available literature, its structure suggests its potential as a scaffold or intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, a recent study detailed the synthesis of novel 1,2,3-triazole-piperazin-benzo[b] nih.govingentaconnect.comthiazine 1,1-dioxides, where a similar sulfonamide-linked benzonitrile moiety was incorporated, and the resulting compounds were evaluated for their antibacterial activity. nih.gov The structural components of this compound are present in various compounds investigated for their biological activities. For example, derivatives containing the sulfonyl piperazine structure have been explored in the design of apoptosis-inducing agents and tubulin polymerization inhibitors. rsc.org The combination of the piperazine ring for potential modulation of solubility and receptor interaction, the benzonitrile group as a key pharmacophore, and the stable sulfonamide linker makes this compound a molecule of interest for the development of new chemical probes and therapeutic candidates. Further research into this and related compounds could unveil novel applications in various areas of chemical biology and drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-ylsulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c12-9-10-1-3-11(4-2-10)17(15,16)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVNXHYCKKNCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

Synthesis of the Core 4-(Piperazin-1-ylsulfonyl)benzonitrile Scaffold

The construction of the this compound core relies on fundamental organic reactions that join the piperazine (B1678402) and the 4-cyanobenzenesulfonyl moieties. The key steps involve the functionalization of piperazine and the formation of the sulfonamide bond.

Piperazine is a widely used heterocycle in drug discovery, valued for its ability to improve physicochemical properties and act as a scaffold. nih.gov The functionalization of piperazine, particularly mono-N-substitution, is a crucial step. Direct monosubstitution can be challenging as reactions with electrophilic reagents often yield mixtures of 1-substituted, 1,4-disubstituted, and unreacted piperazine. researchgate.net

To achieve selective mono-functionalization, one common strategy is the use of a large excess of piperazine. Another approach involves the mono-protection of piperazine, for instance, with a Boc (tert-butyloxycarbonyl) group, followed by reaction with the sulfonyl chloride and subsequent deprotection. A more direct method utilizes the piperazin-1-ium (B1237378) cation, formed by mono-protonation, which can then react chemoselectively with various electrophiles, including sulfonyl chlorides. researchgate.net This method simplifies the process by avoiding traditional protection-deprotection steps. researchgate.net

The fundamental reaction for creating the scaffold is a nucleophilic substitution where one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of a 4-cyanobenzenesulfonyl derivative.

The formation of the sulfonamide linkage is typically achieved through the reaction of piperazine with 4-cyanobenzenesulfonyl chloride. This reaction is a standard method for creating aryl sulfonamides. The process generally involves reacting the sulfonyl chloride with the amine (piperazine) in the presence of a base, such as pyridine (B92270) or triethylamine, in an appropriate solvent like dichloromethane (B109758) (DCM). nih.govchemrxiv.org The base serves to neutralize the hydrochloric acid generated during the reaction.

| Reaction Step | Reactants | Key Transformation | Typical Conditions |

| Piperazine Activation | Piperazine, Acid (e.g., HCl) | Formation of piperazin-1-ium cation for selective monosubstitution. researchgate.net | Aqueous or organic solvent. |

| Sulfonylation | Piperazine (or its activated form), 4-Cyanobenzenesulfonyl chloride | Nucleophilic attack of piperazine nitrogen on the sulfonyl chloride, forming the sulfonamide bond. ontosight.ai | Aprotic solvent (e.g., DCM), Base (e.g., Pyridine). |

Rational Design and Synthesis of Novel Analogues and Hybrid Derivatives

The this compound scaffold features two primary sites for modification: the benzonitrile (B105546) ring and the unsubstituted secondary amine of the piperazine moiety. These sites allow for the rational design and synthesis of diverse analogues to explore structure-activity relationships (SAR).

The benzonitrile group plays a significant role in molecular interactions. The nitrile moiety is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. researchgate.net In medicinal chemistry, it is often used as a bioisostere for other functional groups like ketones or even halogens. nih.gov Modifications can involve altering the position of the nitrile group or replacing it with other substituents to modulate electronic properties and biological activity.

Strategies for modification include:

Bioisosteric Replacement : Replacing the nitrile (-CN) group with other functionalities that mimic its size, shape, and electronic properties. Classical bioisosteres for a nitrile include alkynyl groups. pressbooks.pub

Substitution Pattern Variation : Synthesizing isomers with the piperazinylsulfonyl group at the ortho or meta position relative to the nitrile. The synthesis of 2-(piperazin-1-ylsulfonyl)benzonitrile (B1299356) has been documented. biosynth.com

Ring Substitution : Introducing additional substituents onto the benzene (B151609) ring. Groups such as fluorine, methoxy, or methyl can be incorporated to alter lipophilicity, metabolic stability, and target binding affinity. pressbooks.pubpku.edu.cn For example, fluorination is a common strategy to block metabolic oxidation. pressbooks.pub

| Modification Strategy | Example Substituent/Isomer | Rationale |

| Bioisosteric Replacement | Alkyne, Halogen (e.g., I) nih.gov | Mimic the linear geometry and polarity of the nitrile group. nih.govpressbooks.pub |

| Isomeric Variation | 2-(Piperazin-1-ylsulfonyl)benzonitrile biosynth.com | Explore different spatial arrangements of key interacting groups. |

| Additional Ring Substitution | Fluoro, Methoxy, Methyl groups pku.edu.cn | Modulate pharmacokinetic and pharmacodynamic properties. pressbooks.pub |

The secondary amine of the piperazine ring is a key handle for introducing a wide array of chemical diversity. This nitrogen atom (N4) is nucleophilic and can be readily functionalized through various reactions. nih.gov This allows for the extension of the molecule to interact with different regions of a biological target.

Common synthetic methods for N4-functionalization include:

N-Alkylation : Reaction with alkyl halides or sulfonates to introduce alkyl chains, which can be linear, branched, or cyclic. nih.gov

N-Arylation : Coupling with aryl halides or other aromatic systems using methods like the Buchwald-Hartwig amination or the Ullmann-Goldberg reaction to introduce aromatic moieties. nih.gov

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form N-alkyl or N-benzyl derivatives. nih.govnih.gov

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

These reactions enable the synthesis of large libraries of compounds with diverse substituents on the piperazine ring. nih.gov

A particularly fruitful strategy in drug design is the hybridization of privileged structures, where two or more known pharmacophores are combined into a single molecule. researchgate.net The N4-position of the this compound scaffold is an ideal attachment point for various heterocyclic and aromatic systems.

This approach has led to the development of numerous derivatives with complex appended moieties:

Triazole Hybrids : Click chemistry or other cyclization methods can be used to link triazole rings to the piperazine nitrogen. For instance, derivatives incorporating 1,2,3-triazoles have been synthesized and evaluated as PD-1/PD-L1 inhibitors. nih.gov

Benzothiazine Derivatives : The piperazine scaffold has been linked to benzo[b] researchgate.nettmc.eduthiazine 1,1-dioxide systems, further functionalized with triazole moieties. nih.gov

Quinoline (B57606) and Quinazoline (B50416) Conjugates : The piperazine nitrogen can be substituted with quinoline or quinazoline rings, which are common scaffolds in anticancer agents. researchgate.netresearchgate.net

Benzazole Incorporation : Hybrid molecules containing benzimidazole, benzothiazole, or benzoxazole (B165842) moieties attached to the piperazine ring have been explored for their diverse biological activities. researchgate.net

The synthesis of these complex derivatives often involves multi-step sequences, starting from the functionalization of the N4-nitrogen with a reactive handle (e.g., a propargyl group for click chemistry or a haloalkyl group for substitution), followed by the construction or attachment of the desired heterocyclic system. nih.gov

| Appended Moiety | Synthetic Strategy | Example Compound Class |

| 1,2,3-Triazole | Reductive amination followed by N-alkylation and cyclization. nih.gov | Biphenyl-1,2,3-triazol-benzonitrile derivatives. nih.gov |

| Benzo[b] researchgate.nettmc.eduthiazine | Nucleophilic substitution followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov | 1,2,3-Triazole-piperazin-benzo[b] researchgate.nettmc.eduthiazine 1,1-dioxides. nih.gov |

| Quinoline | Nucleophilic aromatic substitution. researchgate.net | 2-(4-(4-Substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehydes. researchgate.net |

| Quinazoline | Combination with an amino fragment like piperazine. researchgate.net | Quinazoline-piperazine hybrids. researchgate.net |

Development of Bi-topic and Multi-pharmacophoric Ligands

The core structure of this compound serves as a valuable building block for the development of more complex bi-topic and multi-pharmacophoric ligands. Researchers leverage the reactive sites on the piperazine ring to introduce additional pharmacophores, aiming to enhance biological activity or target multiple receptors simultaneously.

One common strategy involves the derivatization of the secondary amine on the piperazine ring. For example, this moiety can be used to link the 4-sulfonylbenzonitrile group to other complex heterocyclic systems. A notable application is in the synthesis of novel 1,2,3-triazole-piperazine hybrids. In one such synthesis, a derivative, 4-((4-((4-(1,1-Dioxido-2H-benzo[b] nih.govgoogle.comthiazin-3-yl)piperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)sulfonyl)benzonitrile, was created, demonstrating the integration of the sulfonylbenzonitrile scaffold into a larger, multi-ring system with potential for diverse biological interactions. nih.gov

Another approach involves coupling the piperazine nitrogen to a 1H-1,2,3-triazole-4-yl)methanone core, which itself is substituted with various benzyl (B1604629) groups. rsc.org This creates a library of compounds where the 4-(piperazin-1-ylsulfonyl) moiety is one of several key pharmacophoric features. rsc.org These complex conjugates are designed to explore structure-activity relationships, with studies indicating that such molecules can interact with biological targets like tubulin. rsc.org

Furthermore, the piperazine scaffold has been integral to creating inhibitors of the PD-1/PD-L1 signaling pathway, a key target in cancer immunotherapy. nih.gov In this context, the piperazine unit acts as a central linker to connect a benzonitrile fragment with a larger biphenyl-methoxy-phenoxy-methyl)-1H-1,2,3-triazolyl structure. The resulting multi-pharmacophoric compound, 3-(4-((2-((4-Substituted piperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy) methyl)-1H-1,2,3-triazol-1-yl)benzonitrile, showcases a design strategy aimed at effectively disrupting protein-protein interactions. nih.gov

These examples highlight a consistent theme in medicinal chemistry: the use of the this compound framework as a reliable anchor to which other biologically active motifs can be attached, leading to the generation of sophisticated ligands with potential therapeutic applications.

Table 1: Examples of Multi-pharmacophoric Ligands Derived from Piperazine Scaffolds

| Derived Compound Name | Core Scaffold | Added Pharmacophores | Potential Application Area |

|---|---|---|---|

| 4-((4-((4-(1,1-Dioxido-2H-benzo[b] nih.govgoogle.comthiazin-3-yl)piperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)sulfonyl)benzonitrile | Piperazinyl-sulfonylbenzonitrile | 1,2,3-Triazole, Benzo[b] nih.govgoogle.comthiazine 1,1-dioxide | Antibacterial agents nih.gov |

| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates | Piperazinyl-methanone | 1,2,3-Triazole, Substituted benzyl groups | Tubulin polymerization inhibition rsc.org |

| 3-(4-((5-((2-Methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives | Piperazinyl-benzonitrile | 1,2,3-Triazole, Methylbiphenyl-methoxy-phenoxy | PD-1/PD-L1 inhibition nih.gov |

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency, reduce waste, and enhance safety. While specific green synthesis routes for this compound are not extensively detailed in readily available literature, the synthesis of its core components—benzonitrile and piperazine—has been the subject of such innovations.

The industrial production of benzonitrile has traditionally relied on the ammoxidation of toluene, often requiring harsh conditions. medcraveonline.com Greener alternatives are being actively explored. One novel approach involves the use of an ionic liquid, [HSO3-b-Py]·HSO4, which serves multiple roles as a co-solvent, catalyst, and phase-separation agent in the synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride. rsc.org This method eliminates the need for metal salt catalysts and simplifies the purification process, offering a 100% yield and direct recyclability of the ionic liquid. rsc.org Another catalytic approach involves visible-light-assisted synthesis from alcohols or methyl arenes using an organic photoredox catalyst, which operates under milder conditions. researchgate.net

Similarly, the synthesis of piperazine has been optimized using various catalytic processes. These methods often involve the intermolecular or intramolecular cyclization of precursors like mono- or diethanolamine (B148213) and ethylenediamine. researchgate.net High yields of piperazine (up to 95%) can be achieved through the catalytic cyclization of diethylenetriamine (B155796) and aminoethylethanolamine, processes that offer milder reaction conditions and fewer by-products, aligning with green chemistry principles. researchgate.net Heterogeneous catalysts, including those based on nickel, copper, and cobalt supported on materials like silica (B1680970) or zeolites, are frequently employed in continuous vapor-phase processes for large-scale production. researchgate.net

Applying these principles to the total synthesis of this compound would involve combining these advanced, catalytic preparations of the benzonitrile and piperazine precursors. Subsequent coupling, likely a nucleophilic substitution between a 4-cyanobenzenesulfonyl chloride and piperazine, could also be optimized using phase-transfer catalysts or by conducting the reaction in greener solvents like ethanol (B145695) or water to minimize the use of volatile organic compounds. nih.gov

Purification and Characterization Methodologies for Research Compounds

The rigorous purification and characterization of this compound and its derivatives are essential to confirm their identity, purity, and structure, which is critical for their use in further research. A multi-step approach combining various chromatographic and spectroscopic techniques is typically employed.

Initial purification of the crude product often involves standard laboratory procedures. These can include removing the reaction solvent under reduced pressure, followed by extraction with an appropriate organic solvent like dichloromethane (CH2Cl2). nih.gov The organic layer is then washed with water or a saturated sodium bicarbonate solution to remove inorganic impurities and unreacted starting materials. nih.gov

For more rigorous purification, crystallization is a common and effective method. This technique not only purifies the compound but can also yield a specific crystalline form, which can be important for pharmaceutical applications. google.com The choice of solvent for crystallization is critical and is determined empirically to achieve high purity and yield. google.com

To monitor the progress of reactions and assess the purity of the final compound, Thin-Layer Chromatography (TLC) is ubiquitously used as a rapid and cost-effective analytical tool. nih.gov

Once the compound is purified, its structural identity is confirmed using a suite of spectroscopic and analytical methods. The most common and powerful techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to elucidate the detailed molecular structure. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. nih.gov

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the precise molecular weight of the compound, which serves to confirm its elemental composition. nih.govresearchgate.net

Melting Point (mp) : The melting point is a physical property used to assess the purity of a solid compound. A sharp melting point range typically indicates a high degree of purity. nih.gov

Table 2: Common Purification and Characterization Techniques

| Technique | Purpose | Typical Application |

|---|---|---|

| Crystallization | Purification of solid compounds | Isolating the final product in a high-purity, stable form. google.com |

| Extraction | Separation and initial purification | Separating the product from the reaction mixture using immiscible solvents. nih.gov |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and purity | Quickly assessing the presence of starting materials and products. nih.gov |

| ¹H and ¹³C NMR | Structural elucidation | Confirming the connectivity of atoms in the molecule. nih.gov |

| Mass Spectrometry (HRMS, ESI-MS) | Molecular weight determination | Confirming the elemental formula of the synthesized compound. nih.govresearchgate.net |

| Melting Point Analysis | Purity assessment | Verifying the purity of the final solid product. nih.gov |

Structure Activity Relationship Sar Studies and Lead Optimization

Systematic SAR Analysis of the Benzonitrile (B105546) Sulfonylpiperazine Core

A foundational aspect of optimizing the benzonitrile sulfonylpiperazine core involves a systematic investigation of how various structural modifications influence its biological activity. This includes altering substituent positions, evaluating electronic effects, and considering stereochemical implications.

The substitution pattern on both the benzonitrile and the piperazine (B1678402) rings plays a crucial role in modulating the biological activity of these compounds. Studies on related arylpiperazine derivatives have shown that the nature and position of substituents can significantly impact receptor binding affinities. For instance, in a series of arylpiperazines, the introduction of electron-withdrawing groups on the phenyl ring para to the piperazine moiety was found to drastically reduce affinity for both 5-HT(1A) and D(2A) receptors. nih.gov This suggests that the electronic properties of the substituents are a key factor in receptor interaction.

In a study of biphenyl-1,2,3-triazol-benzonitrile derivatives, which also feature a benzonitrile moiety, various substitutions on the terminal phenyl ring led to a range of inhibitory activities against the PD-1/PD-L1 interaction. nih.gov This highlights the sensitivity of the biological response to the electronic nature and steric bulk of the substituents.

| Compound Series | Substituent Position | Electronic Effect | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Arylpiperazines | Para-position on phenyl ring | Electron-withdrawing | Strongly reduced affinity for 5-HT(1A) and D(2A) receptors | nih.gov |

| Biphenyl-1,2,3-triazol-benzonitriles | Varying positions on terminal phenyl ring | Varied | Modulated inhibitory activity against PD-1/PD-L1 interaction | nih.gov |

Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target. For piperazine derivatives, the introduction of chiral centers can lead to enantiomers with significantly different biological activities, affinities, and toxicities. While the parent 4-(piperazin-1-ylsulfonyl)benzonitrile molecule is achiral, the addition of substituents to the piperazine ring can introduce chirality.

For example, the conformational flexibility of the piperazine ring allows it to adopt different chair and boat conformations. The preferred conformation can be influenced by the nature of the substituents, and this, in turn, can affect how the molecule fits into a binding site. Conformational analysis of piperazine and piperidine (B6355638) analogs has demonstrated that different force fields and solvent environments can influence the predicted conformer populations, highlighting the complexity of understanding the bioactive conformation. nih.gov

Although specific studies on the stereochemical modulation of this compound are limited, the general principle of stereoselectivity in drug action underscores the importance of investigating the spatial arrangement of atoms in any lead optimization campaign.

Optimization of Substituents for Enhanced Target Affinity and Selectivity

Lead optimization of the benzonitrile sulfonylpiperazine scaffold focuses on refining the substituents to improve potency, selectivity, and pharmacokinetic properties. In the development of novel inhibitors, iterative modifications are made to explore the chemical space around the core structure.

In the design of dual COX-2/5-LOX inhibitors based on a benzhydrylpiperazine core, substitutions on the terminal phenyl ring were systematically varied. A compound with a 4-chloro substitution exhibited promising dual inhibitory activity, outperforming the standard drugs celecoxib (B62257) and zileuton (B1683628) in in vitro assays. nih.gov This demonstrates how subtle changes in substitution can lead to significant improvements in potency.

Furthermore, in the development of mGluR5 negative allosteric modulators, optimization of a sulfoquinoline hit involved the synthesis of scanning and matrix libraries to explore a wide range of aryl appendages. This high-throughput approach led to the identification of compounds with improved metabolic stability and in vivo activity. nih.gov A similar strategy could be applied to the this compound scaffold to efficiently map the SAR and identify optimal substituents.

| Scaffold | Substituent Modification | Resulting Improvement | Reference |

|---|---|---|---|

| Benzhydrylpiperazine | 4-Chloro substitution on terminal phenyl ring | Enhanced dual inhibition of COX-2 and 5-LOX | nih.gov |

| Sulfoquinoline | Exploration of diverse aryl appendages | Improved metabolic stability and in vivo activity | nih.gov |

Exploration of Linker Modifications and Conformational Constraints

The piperazine moiety in the this compound scaffold can act as a linker between the benzonitrile sulfonyl group and other pharmacophoric elements. Modification of this linker, for instance, by introducing substituents on the piperazine ring or altering its connectivity, can have a profound impact on the molecule's conformational freedom and biological activity.

Conformational constraint is a widely used strategy in drug design to lock a molecule into its bioactive conformation, thereby increasing potency and reducing off-target effects. For piperazine derivatives, this can be achieved by incorporating the piperazine ring into a bicyclic or spirocyclic system. Such modifications can rigidify the structure and orient the substituents in a more defined spatial arrangement. Conformational analysis of 1-(2-pyrimidinyl)piperazine derivatives has been used to propose bioactive conformations and design pharmacophores for sedative-hypnotic activity. nih.gov

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of novel lead compounds. This approach involves screening small, low-molecular-weight fragments for binding to a biological target. Hits from this screen are then optimized and grown into more potent, drug-like molecules.

The this compound scaffold can be deconstructed into its constituent fragments: the benzonitrile sulfonyl moiety and the piperazine ring. These fragments can be used as starting points in an FBDD campaign. For example, a library of sulfamide (B24259) fragments has been synthesized and investigated for the inhibition of human carbonic anhydrases. nih.gov A hit from such a screen could be elaborated by adding a piperazine moiety and further optimized to develop potent and selective inhibitors.

The development of CK2α allosteric inhibitors through iterative cycles of X-ray crystallography and enzymatic assays, utilizing both fragment growing and fragment merging strategies, showcases the potential of FBDD in discovering novel mechanisms of action. rsc.org

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy used to identify isofunctional molecular structures with significantly different molecular backbones. This approach is valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming metabolic liabilities.

Starting from the this compound core, one could envision replacing the benzonitrile ring with other aromatic or heteroaromatic systems while retaining the sulfonylpiperazine moiety. A focused scaffold hopping approach, coupled with a pharmacophore search, was successfully used to transition from quinoline (B57606) to quinazoline-based S. aureus NorA efflux pump inhibitors. nih.gov

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Profiles and Kinetics

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Mechanisms

While direct studies on 4-(piperazin-1-ylsulfonyl)benzonitrile's activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not extensively documented in publicly available research, the broader class of piperazine (B1678402) derivatives has been investigated for cholinesterase inhibition. mdpi.commdpi.comresearchgate.net Cholinesterase inhibitors are crucial for managing conditions like Alzheimer's disease by preventing the breakdown of neurotransmitters. nih.gov

Generally, inhibitors can interact with these enzymes through various mechanisms, including competitive, noncompetitive, or mixed-type inhibition. nih.gov For instance, some benzothiazolone derivatives with a piperazine moiety have shown potent, reversible, and selective inhibition of BChE. mdpi.com The mechanism often involves the inhibitor binding to the active site gorge or a peripheral anionic site, thereby blocking substrate access. nih.gov The specific kinetics and inhibition type for this compound itself remain an area for further investigation.

Acid Alpha-Glucosidase (GAA) Inhibition and Chaperone Capacity

A structurally related analog, 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one, has been identified as a novel, non-iminosugar inhibitor of acid alpha-glucosidase (GAA). nih.govnih.gov Deficiency of GAA is the cause of Pompe disease, a lysosomal storage disorder. mdpi.com This class of compounds acts as a pharmacological chaperone. nih.gov

These moderate GAA inhibitors bind to the enzyme, stabilizing its proper three-dimensional conformation. nih.gov This stabilization helps prevent the misfolded enzyme from being degraded in the endoplasmic reticulum and increases its successful translocation to the lysosomes, where it can perform its function of hydrolyzing glycogen. nih.gov The chaperone activity was confirmed in thermal denaturation assays, where the presence of these inhibitors helped GAA maintain its function at elevated temperatures. nih.gov The lead compound in this series, ML201, demonstrated an IC₅₀ value of 0.94 µM. mdpi.com This dual function of inhibition and chaperoning represents a promising therapeutic strategy. nih.govmdpi.com

| Compound | Target Enzyme | Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| ML201 (Analog) | Acid Alpha-Glucosidase (GAA) | Inhibition / Chaperone | 0.94 | mdpi.com |

Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Inhibition in Pathogens

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it an attractive target for antimicrobial agents. nih.govrsc.org Inhibition of IMPDH in pathogens can halt their proliferation by depleting the necessary building blocks for DNA and RNA synthesis. nih.govmostwiedzy.pl

While direct kinetic data for this compound is limited, research into related structures provides insight. The piperazine sulfonyl scaffold has been explored for its potential to inhibit IMPDH. Structure-informed design has been used to develop potent inhibitors of bacterial IMPDH, such as that from Staphylococcus aureus, with the goal of creating new antibiotics to combat drug-resistant infections. nih.gov The significant differences in kinetic properties between prokaryotic and eukaryotic IMPDH enzymes allow for the development of selective inhibitors. nih.govrsc.org

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key member of the tyrosine kinase (TK) receptor family, and its overactivity is implicated in the growth of various tumors. nih.gov Small molecule inhibitors that block the ATP-binding site of the EGFR tyrosine kinase domain are a major class of targeted cancer therapies. nih.govclinpgx.org

Compounds featuring a piperazine ring connected to an aromatic system are a known class of EGFR TK inhibitors. researchgate.net These inhibitors typically function by competing with ATP for the binding pocket within the kinase domain of the receptor. nih.gov This prevents the autophosphorylation of the receptor, which in turn blocks the downstream signaling pathways responsible for cell proliferation and survival. nih.gov While many piperazine-containing compounds have been investigated, the specific inhibitory profile and kinetics of this compound against EGFR TK require further detailed studies.

Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation and pain. mdpi.comyoutube.com

The benzenesulfonamide (B165840) moiety, present in this compound, is a key pharmacophore in many selective COX-2 inhibitors. nih.govmdpi.com This structural feature is crucial for binding to the active site of the COX-2 enzyme. For example, in many diaryl heterocycles, a para-sulfonamide group on one of the aryl rings is essential for optimal COX-2 selectivity and inhibitory potency. mdpi.com This suggests that this compound may possess inhibitory activity against COX enzymes, particularly COX-2, though specific enzymatic assays are needed to confirm this and determine the inhibition kinetics.

Other Enzyme Target Modulations

The versatile sulfonamide group, a key feature of this compound, is known to interact with a specific class of metalloenzymes known as carbonic anhydrases (CAs). nih.gov These enzymes are involved in numerous physiological processes. Notably, certain CA isoforms, such as CA IX and CA XII, are tumor-associated and considered targets for anticancer drugs. nih.govresearchgate.net

The primary sulfonamide moiety is a critical zinc-binding group that anchors inhibitors to the zinc ion in the enzyme's active site. nih.gov Research on related benzenesulfonamides and piperazine-containing sulfamates has demonstrated potent, low nanomolar inhibition against several CA isoforms. nih.govdrugbank.com This established interaction mechanism strongly suggests that this compound has the potential to act as a carbonic anhydrase inhibitor.

Receptor Binding and Functional Modulation

The this compound framework is a key component in several centrally active agents, contributing significantly to their receptor interaction profiles. Its structural properties, including the sulfonamide linker and the terminal benzonitrile (B105546) group, influence how these compounds dock into receptor binding pockets and modulate their function.

Serotonin (B10506) Receptor (e.g., 5-HT1A) Interactions and Agonism

The this compound moiety is a constituent of several atypical antipsychotics that exhibit significant activity at serotonin receptors, particularly the 5-HT1A subtype. This interaction is believed to contribute to their therapeutic effects on anxiety, depression, and the negative symptoms of schizophrenia. researchgate.netnih.gov

Compounds like aripiprazole (B633), which contains a related phenylpiperazine structure, demonstrate potent partial agonism at human 5-HT1A receptors. researchgate.netnih.gov In functional assays, aripiprazole displays a high affinity for recombinant human 5-HT1A receptors and acts as a partial agonist. researchgate.netpsychiatryonline.org This partial agonism is characterized by its ability to stimulate the receptor but to a lesser degree than the endogenous ligand, serotonin. For instance, aripiprazole's intrinsic activity at the 5-HT1A receptor has been measured at approximately 68% of that of serotonin. psychiatryonline.org

Similarly, lurasidone (B1662784), another atypical antipsychotic, is a partial agonist at the 5-HT1A receptor, an action that is thought to contribute to its antidepressant properties. nih.govevidence-based-psychiatric-care.org The binding affinity of these compounds underscores the importance of the piperazine core in orienting the molecule for effective receptor interaction.

Binding Affinities and Functional Activity at 5-HT1A Receptors

| Compound | Binding Affinity (Ki, nM) | Functional Activity | Intrinsic Activity (Emax vs. 5-HT) |

|---|---|---|---|

| Aripiprazole | 1.65 psychiatryonline.org | Partial Agonist researchgate.netnih.govnih.gov | 68% psychiatryonline.org |

| Lurasidone | 6.38 drugbank.com | Partial Agonist nih.govevidence-based-psychiatric-care.orgdrugbank.com | Not Specified |

Dopamine (B1211576) Receptor (e.g., D2, D3) Antagonism

The interaction with dopamine D2 and D3 receptors is a hallmark of antipsychotic drugs, and molecules containing the this compound scaffold are no exception. Lurasidone acts as a full antagonist at D2 receptors, a mechanism central to its antipsychotic effect. nih.govevidence-based-psychiatric-care.org It binds with high affinity to both D2 and D3 receptors. drugbank.comwikipedia.org

Aripiprazole displays a more complex profile, acting as a partial agonist at D2 and D3 receptors. nih.govpsychiatrist.com This "dopamine-serotonin system stabilizer" activity means it can reduce dopaminergic neurotransmission in hyperactive states and increase it in hypoactive states, contributing to its unique clinical profile. researchgate.netnih.gov The specific chemical structure of these drugs, including the core piperazine moiety, is crucial for this distinct interaction with dopamine receptors.

Binding Affinities at Dopamine Receptors

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Functional Activity at D2 |

|---|---|---|---|

| Lurasidone | 0.994 drugbank.com | 15.7 wikipedia.org | Antagonist nih.govevidence-based-psychiatric-care.orgdrugbank.com |

| Aripiprazole | High Affinity psychiatrist.com | High Affinity psychiatrist.com | Partial Agonist nih.govpsychiatrist.com |

Adrenergic Receptor (e.g., α1A-adrenoceptor) Binding

The piperazine ring is a common feature in ligands targeting α-adrenergic receptors. N-Phenylpiperazine derivatives, which are structurally analogous to the core of this compound, are known to bind to the α1A-adrenoceptor. rsc.org Molecular docking studies suggest that the binding is driven by the formation of hydrogen bonds and electrostatic forces, with the ionizable piperazine group playing a key role. rsc.org The affinity of these derivatives for the receptor is influenced by the functional groups on the molecule. rsc.org

While direct binding data for this compound itself is not extensively detailed, the activity of related compounds suggests the scaffold's potential for interaction. For example, the atypical antipsychotic lurasidone has a low affinity for the α1A-adrenoceptor but shows moderate affinity for the α2C-adrenoceptor subtype (Ki = 10.8 nM). drugbank.comwikipedia.org This indicates that modifications to the core structure can tune the selectivity and affinity for different adrenergic receptor subtypes.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Negative Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) has been identified as a target for various central nervous system disorders. Negative allosteric modulators (NAMs) of mGluR5 are compounds that bind to a site on the receptor different from the glutamate binding site, thereby reducing the receptor's response to glutamate. nih.govnih.gov While numerous chemical classes of mGluR5 NAMs have been developed, there is currently limited specific research in the public domain directly linking the this compound scaffold to this mechanism of action. This remains an area for potential future investigation in medicinal chemistry.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in regulating glucose metabolism and lipid homeostasis. nih.gov Agonists of this receptor, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes. wikipedia.org The typical structure of a PPARγ agonist includes a polar head, a hydrophobic tail, and a linker region. nih.gov Although various benzonitrile derivatives have been synthesized and investigated for a wide range of biological activities, current research has not established a direct or significant role for the this compound structure as a PPARγ agonist.

Chemokine Receptor (e.g., CCR5) Antagonism

The 4-(piperazin-1-yl)benzonitrile (B3024897) structure has been identified as a favored scaffold for the development of C-C chemokine receptor type 5 (CCR5) antagonists. semanticscholar.org CCR5 is a crucial co-receptor for the entry of the HIV-1 virus into host cells, making its antagonists a target for antiretroviral therapy. nih.gov

In the design of novel piperazine-based CCR5 antagonists, the 4-(piperazin-1-yl)benzonitrile fragment serves as a key pharmacophore. semanticscholar.org It is believed to engage in important interactions within the CCR5 binding pocket. A proposed pharmacophore model for CCR5 antagonists includes a basic nitrogen center, which the piperazine moiety provides, for interaction with key amino acid residues like Glu283 in the receptor. semanticscholar.org Structure-activity relationship studies have shown that derivatives incorporating this scaffold exhibit potent CCR5 antagonist activity, inhibiting viral fusion in the low micromolar range.

Activity of a 4-(Piperazin-1-yl)benzonitrile Derivative at CCR5

| Compound | CCR5 Fusion Activity (IC50, µM) | Anti-HIV-1 Activity (IC50, µM) |

|---|---|---|

| Compound 23h semanticscholar.org | 6.29 | 0.44 |

Sigma Receptor (e.g., sigma-2) Ligand Interactions

There is currently no direct scientific evidence available from the reviewed literature to suggest that this compound acts as a ligand for sigma receptors, including the sigma-2 subtype. Research on sigma receptor ligands has often focused on various substituted piperazine derivatives, but specific binding affinity studies for this particular compound have not been reported.

Histamine (B1213489) H1-Receptor Antagonism

Many piperazine-based compounds are known for their histamine H1-receptor antagonist properties. nih.govnih.gov Despite this general trend within the chemical class, there are no specific studies in the reviewed scientific literature that have evaluated this compound for its potential to antagonize the histamine H1-receptor.

Nicotinic Acetylcholine (B1216132) Receptor Agonism

The role of nicotinic acetylcholine receptor agonists is a significant area of pharmacological research. drugbank.com However, there is no information in the current scientific literature to indicate that this compound exhibits agonist activity at these receptors. Studies on nicotinic acetylcholine receptor modulation have typically involved different structural classes of piperazine-containing molecules. nih.gov

Antiviral Action Mechanisms

Significant research has been conducted on the antiviral properties of compounds structurally related to this compound, particularly a class of molecules known as piperazinylbenzenesulfonamides. These studies provide the primary insights into the potential antiviral mechanisms of this compound.

Hepatitis C Virus (HCV) Entry Inhibition Pathways

Research has identified piperazinylbenzenesulfonamides as inhibitors of Hepatitis C Virus (HCV) entry into host cells. nih.govnih.gov The mechanism of action is independent of the serotonin 6 receptor (5-HT6), an initial target thought to be responsible for the antiviral activity of some of these compounds. nih.gov Instead, the inhibitory effect is attributed to the modulation of Protein Kinase A (PKA) activity. nih.govnih.gov

This modulation of the PKA pathway appears to occur at a post-binding step in the viral entry process and affects the trafficking of the tight junction protein claudin-1 (CLDN1). nih.gov CLDN1 is a crucial co-receptor for HCV entry. The piperazinylbenzenesulfonamides induce an intracellular accumulation of CLDN1, which suggests an impairment of its export to the cell surface where it would be available to facilitate viral entry. nih.gov This disruption of CLDN1 localization is a key component of the HCV entry inhibition pathway. nih.govnih.gov

| Compound Class | Target Pathway | Effect on Host Factor | Consequence |

| Piperazinylbenzenesulfonamides | Protein Kinase A (PKA) | Modulation of PKA activity | Inhibition of HCV entry |

| Piperazinylbenzenesulfonamides | Claudin-1 (CLDN1) Trafficking | Intracellular accumulation of CLDN1 | Impaired viral entry |

Interaction with Viral Proteins (e.g., HCV E1 protein)

The entry of HCV into a host cell is a complex process that involves the viral envelope glycoproteins, E1 and E2, which form a heterodimer. biorxiv.org While the precise target of the piperazinylbenzenesulfonamide class of inhibitors is the host cell's PKA pathway and its downstream effects on CLDN1, this ultimately interferes with the function of the viral entry machinery, which includes the E1 and E2 proteins. By preventing the proper localization of a key host co-receptor (CLDN1), these compounds indirectly thwart the interaction between the virus and the host cell, a process in which the E1 protein is integral. nih.govnih.gov There is no evidence to suggest a direct binding interaction between piperazinylbenzenesulfonamides and the HCV E1 protein itself.

Anticancer and Antiproliferative Pathways

The piperazine-sulfonyl framework is a key component in many compounds investigated for their anticancer properties. The mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for tumor growth and survival.

A primary strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest and programmed cell death (apoptosis). Several studies have demonstrated that compounds containing a piperazine moiety can effectively trigger these pathways.

For instance, a dispiropiperazine derivative, SPOPP-3, has been shown to have anti-proliferative effects on a panel of 18 human cancer cell lines, with IC50 values ranging from 0.63 to 13 µM. researchgate.net Further investigation using flow cytometry on SW480 human cancer cells revealed that SPOPP-3 induces cell cycle arrest at the G2/M phase. researchgate.net Western blot analysis confirmed the arrest occurs during the M phase, and the compound was also found to induce apoptosis, necrosis, and DNA damage. researchgate.net

Similarly, other complex piperazine derivatives have shown comparable activities. A ciprofloxacin (B1669076) derivative incorporating a piperazin-1-yl group demonstrated an anti-proliferative effect on HCT116 colorectal cancer cells and A549 non-small lung carcinoma cells, causing cell cycle arrest at the G2/M phase and inducing apoptosis. nih.gov Another study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives found that a specific compound, 10ec, induced apoptosis in BT-474 breast cancer cells. rsc.org Flow cytometric analysis indicated that this apoptosis was mediated via cell cycle arrest at the sub-G1 and G2/M phases. rsc.org

These findings suggest that the piperazine nucleus is a valuable component in the design of molecules that can interfere with cancer cell division and promote apoptosis.

Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them critical targets for anticancer drugs. biomedpharmajournal.org One established mechanism of action for many potent anticancer agents is the inhibition of these enzymes, often through the intercalation of planar aromatic systems into the DNA double helix. biomedpharmajournal.orgnih.gov This binding can stabilize the transient DNA-topoisomerase complex, leading to double-stranded DNA breaks and subsequent cell death. biomedpharmajournal.orgnih.gov

Compounds featuring a piperazine ring linked to large, planar polyaromatic systems have been investigated for this mechanism. For example, derivatives of 1,8-naphthalimide-piperazine have been shown to act as potent inhibitors of colon and lung cancers by intercalating between DNA strands and inhibiting topoisomerase-II. nih.gov The planar chromophore of these molecules is crucial for insertion between DNA base pairs. nih.gov

Furthermore, some piperazine-containing compounds exhibit antimicrobial activity by targeting bacterial topoisomerases, such as DNA gyrase. nih.gov A study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) revealed that one of its antimicrobial mechanisms is the inhibition of DNA gyrase. nih.gov While the direct DNA intercalating and topoisomerase inhibiting properties of this compound itself require specific investigation, the presence of aromatic rings in its derivatives suggests this as a plausible hypothesis for their biological activity.

Carbonic anhydrases (CAs) are a family of enzymes involved in pH regulation. In the context of oncology, certain isoforms, particularly CAIX and CAXII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor progression and chemotherapy resistance. nih.govnih.gov Consequently, inhibitors of these tumor-associated CAs are a promising strategy for anticancer therapy. nih.govchemrxiv.org

The benzenesulfonamide group is a classic pharmacophore known to potently inhibit CAs. chemrxiv.org Research into derivatives containing this moiety has yielded highly effective inhibitors. For example, novel 4-(pyrazolyl)benzenesulfonamide ureas have demonstrated outstanding inhibitory activity against hCA IX and hCA XII, with Kᵢ values in the nanomolar range. nih.gov Similarly, a series of piperidine-linked benzenesulfonamides produced compounds that were highly effective inhibitors of hCA IX (Kᵢ = 1.2 nM) and hCA XII (Kᵢ = 4.3 nM). nih.gov

In silico studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives also indicated their potential to target CAIX-expressing cancers. nih.gov The structural similarity of the this compound core to these potent sulfonamide-based inhibitors suggests that targeting CAIX is a viable mechanistic strategy for its anticancer effects.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and signaling pathways. nih.govmdpi.com Its deregulation or overexpression is implicated in the development of numerous cancers, making it a key target for therapeutic intervention. nih.govmdpi.com

The phenylpiperazine scaffold has been identified as a promising core for the development of novel EGFR inhibitors. One study reported the discovery of a new class of phenylpiperazine derivatives with improved potency toward EGFR. nih.gov A lead compound from this class, 3p, exhibited an IC₅₀ in the nanomolar range in A549 lung cancer cell cultures and induced a cessation of tumor growth in vivo. nih.gov

Similarly, a compound featuring a phenylsulfonyl piperidine (B6355638) structure, N-cyclohexyl-2-(1-(phenylsulfonyl) piperidin-4-yl) acetamide, was found to significantly inhibit EGFR signaling in human lung cancer cells. nih.gov Another study confirmed that the compound 13f, a 4-aryl-N-phenylpyrimidin-2-amine derivative, acts as an inhibitor of EGFR with an IC₅₀ value of 22 nM against its tyrosine kinase activity. waocp.org This compound was more potent than the established EGFR inhibitor Gefitinib in suppressing the clonogenic ability of certain cholangiocarcinoma cell lines. waocp.org These results highlight the potential of the broader piperazine sulfonyl chemical space in developing effective EGFR-targeted anticancer drugs.

The antiproliferative activity of compounds containing the piperazine sulfonyl scaffold has been evaluated against a variety of human cancer cell lines in vitro. These studies are crucial for determining the potency and spectrum of activity of new chemical entities.

A series of novel 4-substituted phenylsulfonyl piperazines demonstrated significant growth inhibitory activity, with GI₅₀ values of less than or equal to 0.1 µM against human cervical carcinoma (SiHa), breast adenocarcinoma (MDA-MB-235), and human pancreatic carcinoma (PANC-1) cell lines. semanticscholar.org In another study, 1-benzhydrylpiperazine (B193184) derivatives were synthesized and evaluated, with four compounds showing interesting growth inhibitory effects against MCF-7 (breast), HepG-2 (liver), HeLa (cervix), and HT-29 (colon) carcinoma cell lines. nih.gov Furthermore, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds exhibited potent anticancer activity against the renal cell carcinoma (RCC) cell line UO-31. unipa.it

Table 1: In vitro Antiproliferative Activity of Selected Piperazine Derivatives

| Compound Class | Cancer Cell Lines Tested | Observed Activity | Reference |

|---|---|---|---|

| 4-Substituted Phenylsulfonyl Piperazines | SiHa (cervical), MDA-MB-235 (breast), PANC-1 (pancreatic) | Significant growth inhibition (GI₅₀ ≤ 0.1 µM) | semanticscholar.org |

| 1-Benzhydrylpiperazine derivatives | MCF-7 (breast), HepG-2 (liver), HeLa (cervix), HT-29 (colon) | Interesting growth inhibitory effects | nih.gov |

| 4-(4-Benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles | UO-31 (renal) | Potent anticancer activity | unipa.it |

| Thiazolyl pyrazolines | A549 (lung), T-47D (breast) | Potent cell growth inhibitors (e.g., IC₅₀ = 0.75 µM on T-47D) | dovepress.com |

Antimicrobial and Antitubercular Mechanisms

Beyond anticancer applications, the piperazine sulfonyl scaffold is integral to compounds with significant antimicrobial and antitubercular properties. The rise of drug-resistant pathogens necessitates the discovery of new agents with novel mechanisms of action. nih.gov

The 1-(5-isoquinolinesulfonyl)piperazine (B1672589) framework has been identified in promising anti-tubercular agents. nih.gov Research has shown that the anti-tubercular activity of cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone is due to the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. nih.gov Other modifications to the piperazine core have also yielded compounds with strong anti-tuberculosis activity and improved bioavailability. nih.gov

In the realm of general antimicrobials, piperazine derivatives have demonstrated broad-spectrum activity. A novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), exhibits bactericidal activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov Its mechanism involves the inhibition of DNA gyrase, a bacterial topoisomerase. nih.gov Another series of N,N′-disubstituted piperazines showed significant activity against gram-negative bacteria, particularly E. coli, with docking studies suggesting inhibition of the enoyl-ACP reductase enzyme. mdpi.com

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound Class/Name | Target Organism(s) | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | Mycobacterium tuberculosis | Inhibition of IMPDH | nih.gov |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis, S. aureus, MRSA | Inhibition of DNA gyrase | nih.gov |

| N,N′-disubstituted piperazines with 1,3,4-thiadiazole (B1197879) moiety | Gram-negative bacteria (e.g., E. coli) | Inhibition of Enoyl-ACP reductase (putative) | mdpi.com |

| 1,2,3-triazole-piperazin-benzo[b] nih.govsemanticscholar.orgthiazine 1,1-dioxides | MSSA, MRSA, VRSA | Not specified | nih.gov |

Inhibition of Bacterial Growth and Biofilm Formation

The sulfonylpiperazine scaffold is also a key component in inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. biorxiv.org This suggests a potential mechanism for antibacterial action for compounds like this compound.

Biofilm formation, a critical factor in persistent bacterial infections, is another area where piperazine derivatives have shown promise. Norfloxacin analogues incorporating a piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) moiety have demonstrated good anti-biofilm activity against S. aureus, with some compounds showing minimal biofilm eradication concentration (MBEC) values significantly lower than the standard, berberine. researchgate.net

Table 1: Antibacterial Activity of a Related Piperazinylquinoline Derivative

| Compound | Target Organism | MIC (μM) |

|---|

Antifungal Activities

The antifungal potential of piperazine derivatives has been explored in various studies. A series of 1-(2-(2,4-Dimethylphenylthio)phenyl)-4-piperazine derivatives were synthesized and screened for antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. Several of these compounds exhibited significant antifungal properties, with MIC values ranging from 0.35 to 0.6 μg/mL against C. albicans and Aspergillus species. pensoft.net

Another study on N,N′-disubstituted piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties showed that while their primary activity was antibacterial, they possessed weak antifungal properties. mdpi.com This suggests that the specific substitutions on the piperazine ring are crucial in determining the antifungal efficacy.

Specific Mechanisms against Mycobacterium tuberculosis

A significant area of research for sulfonyl-piperazine containing compounds is in the development of new treatments for tuberculosis. A class of compounds known as 2-sulfonylpiperazin 8-nitro 6-trifluoromethyl 1,3-benzothiazin-4-ones (sPBTZ) has been designed as inhibitors of the essential flavoenzyme DprE1 in Mycobacterium tuberculosis. nih.gov DprE1 is critical for the synthesis of decaprenyl phosphoarabinose (DPA), a precursor for essential components of the mycobacterial cell wall. nih.govacs.org

The proposed mechanism of action for these covalent DprE1 inhibitors involves the enzymatic reduction of a nitro group on the compound to a reactive nitroso species. This species then forms a covalent bond with a cysteine residue (C387) in the active site of DprE1, leading to irreversible inhibition of the enzyme and subsequent bacterial cell lysis. nih.gov Testing of these sPBTZ derivatives against a mutant strain of M. tuberculosis with a C387S substitution in DprE1 showed a loss of activity, confirming that DprE1 is the primary target. nih.gov

Resistance Profile Studies against Pathogens

The emergence of antibiotic resistance is a major global health concern. Studies on pyridinyl sulfonyl piperazine LpxH inhibitors have provided insights into the potential for resistance development to this class of compounds. In a study evaluating a lead compound, JH-LPH-107, against Klebsiella pneumoniae and Escherichia coli, the frequency of spontaneous resistance mutations was found to be low. researchgate.netnih.gov The rates were in the range of 2.0–2.5 × 10⁻⁹ at four times the MIC and 0.9–1.4 × 10⁻⁹ at eight times the MIC. researchgate.netnih.gov This suggests that the development of resistance to this class of sulfonyl piperazine compounds may be a relatively rare event.

Metabolic Regulation Studies

Beyond antimicrobial activities, the benzenesulfonamide piperazine scaffold is also being investigated for its role in metabolic regulation, particularly in the context of adipogenesis and insulin (B600854) sensitization.

Adipogenesis Enhancement in Adipocyte Models

A study of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, which are structurally similar to this compound, has shed light on their potential role in adipogenesis. These compounds were evaluated for their adipogenic activity in 3T3-L1 preadipocyte cells. The results indicated that these derivatives stimulate adipocyte differentiation, suggesting they may act as activators of peroxisome proliferator-activated receptor-gamma (PPARγ) and its related target genes which are master regulators of adipogenesis. nih.govnih.gov

Table 2: Adipogenic Activity of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives

| Compound | Concentration | Adipogenic Activity (% of Rosiglitazone) |

|---|

Note: Specific percentage values for individual compounds in the series were presented in the source study, showing a range of activities.

Insulin Sensitization Mechanisms

The same series of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives were also investigated as potential insulin sensitizers. nih.gov Thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes, are potent PPARγ ligands that act as insulin sensitizers. nih.govresearchgate.net The investigated benzenesulfonamide derivatives were designed as a potential alternative to TZDs. nih.gov

The mechanism of PPARγ-mediated insulin sensitization is complex but is largely attributed to its effects on adipose tissue. researchgate.net Activation of PPARγ in adipocytes leads to the expression of genes involved in the insulin signaling cascade, thereby improving insulin sensitivity. researchgate.net While the benzenesulfonamide derivatives showed adipogenesis enhancement, they surprisingly did not exhibit significant PPARγ activation in a transiently transfected HEK 293 cell assay at a concentration of 10 μM. nih.gov This suggests that their insulin-sensitizing effects may be mediated through alternative pathways or that they act as partial or selective PPARγ modulators.

Neuropharmacological Interventions

The piperazine moiety is a common feature in many centrally acting agents, suggesting that this compound could exhibit neuropharmacological effects. The exploration of related compounds provides insights into its potential anticonvulsant properties and role in neurodegenerative disorders.

The piperazine nucleus is a well-established pharmacophore in the design of anticonvulsant drugs. Various derivatives have been synthesized and evaluated for their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models help to identify compounds that can prevent seizure spread and elevate the seizure threshold, respectively.

While specific data for this compound is not available, studies on other piperazine derivatives have shown promising results. For instance, a series of 1-(4-benzhydrylpiperazin-1-yl)-3-(mono-substituted) propan-1-one and N-(substituted)-2-(4-benzhydrylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant and neurotoxicity profiles. Several of these compounds demonstrated significant anticonvulsant activity with reduced neurotoxicity, highlighting the potential of the piperazine scaffold in developing new antiepileptic agents. ijpsr.com The mechanism of action for many of these derivatives is thought to involve modulation of neurotransmitter systems, such as the GABAergic and glutamatergic pathways, or interaction with ion channels. iomcworld.orgnih.gov

| Related Compound Class | Anticonvulsant Test Models | Key Findings |

| Benzhydryl Piperazine Derivatives | MES, scPTZ | Good anticonvulsant activity with less neurotoxicity observed for some derivatives. ijpsr.com |

| 1,2,4-Triazine Derivatives with Piperazine Moiety | MES, scPTZ | Potent anticonvulsant effects with no significant neurotoxicity or CNS depressant effects. iomcworld.org |

| Quinazolin-4(3H)-one Derivatives | PTZ-induced seizures | Favorable protection in preclinical models with a potential mechanism involving GABA-A receptor modulation. nih.gov |

The arylpiperazine scaffold is recognized as a versatile component in the development of agents targeting various neurological disorders, including Alzheimer's and Parkinson's disease. nih.gov The potential of piperazine derivatives in neurodegenerative disorders often stems from their ability to interact with multiple targets, such as neurotransmitter receptors and enzymes involved in the disease pathology.

For example, certain piperazine derivatives have been investigated for their ability to protect against amyloid toxicity, a key factor in Alzheimer's disease. One study identified a piperazine compound (PPZ) that potentiates TRPC6 channels and activates neuronal store-operated calcium entry, which may help in restoring long-term potentiation in hippocampal slices. nih.gov This suggests a neuroprotective mechanism that could be relevant for compounds like this compound. Furthermore, the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical strategy in managing Alzheimer's disease. A recent study on benzene (B151609) sulfonamide-piperazine hybrids revealed that some of these compounds exhibit good inhibitory potential against AChE and BChE. nih.gov

Immunomodulatory and Anti-inflammatory Pathways

The benzenesulfonamide and piperazine moieties are present in several compounds with known anti-inflammatory properties. The introduction of an N-benzenesulfonyl substituent into certain heterocyclic rings has been shown to enhance anti-inflammatory activity. nih.gov

Studies on novel benzenesulfonamide derivatives have demonstrated significant anti-inflammatory effects in animal models. For example, some 1,3,5-triazine (B166579) derivatives with a benzenesulfonamide component showed stronger anti-inflammatory activity than the standard drug indomethacin (B1671933) in a carrageenan-induced paw edema model in rats. nih.govmdpi.com The mechanism of action for these compounds involved the suppression of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, as well as the reduction of oxidative stress markers. nih.govmdpi.com Another study on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives found that these compounds significantly inhibited the secretion of IL-6 and TNF-α. nih.gov These findings suggest that this compound could potentially exert anti-inflammatory effects through similar pathways.

| Related Compound Class | Anti-inflammatory Model | Key Mechanistic Findings |

| Benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine | Carrageenan-induced paw edema | Significant reduction of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6) and oxidative stress markers. nih.govmdpi.com |

| 3,5-Bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives | In vitro cell-based assays | Inhibition of LPS-induced interleukin (IL-6) and tumour necrosis factor (TNF-α) secretion. nih.gov |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | Carrageenan-induced paw edema | Comparable anti-inflammatory activity to diclofenac. mdpi.com |

Antioxidant Modalities and Free Radical Scavenging

The piperazine ring is a component of numerous molecules with potent antioxidant activity. researchgate.net The combination of a benzene sulfonamide and a piperazine moiety in a single molecule could lead to compounds with significant antioxidant capacity.

A 2024 study on novel benzene sulfonamide-piperazine hybrid compounds investigated their antioxidant properties through various assays, including DPPH, ABTS, FRAP, and CUPRAC. The results indicated that these compounds possess high antioxidant capacity, with some exhibiting better activity than reference antioxidants in certain assays. nih.gov Another study on chrysin-based sulfonylpiperazines also demonstrated their potential as free radical scavengers against DPPH and ABTS radicals. nih.gov The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of the sulfonamide and piperazine groups can influence the electronic properties of the molecule, thereby affecting its antioxidant potential.

| Related Compound Class | Antioxidant Assays | Key Findings |

| Benzene sulfonamide-piperazine hybrids | DPPH, ABTS, FRAP, CUPRAC | High antioxidant capacity, with some compounds showing superior activity to references in FRAP and CUPRAC assays. nih.gov |

| Chrysin-based sulfonylpiperazines | DPPH, ABTS | Better antioxidant efficacies than their piperazine precursors. nih.gov |

| 1-Aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety | DPPH, ABTS, FRAP, lipid peroxidation | The presence of a hydroxyl group was found to be essential for antioxidant properties. psu.edu |

Computational Chemistry and in Silico Approaches in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of 4-(Piperazin-1-ylsulfonyl)benzonitrile, to the active site of a target protein.

Research into piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, which incorporate the this compound moiety, has utilized molecular docking to explore their potential as inhibitors of Carbonic Anhydrase IX (CAIX), a protein overexpressed in various cancer cells. nih.gov These in silico studies are crucial for understanding the structural basis of inhibition and guiding further chemical modifications. nih.gov

The analysis of the binding mode reveals the specific interactions between the ligand and the amino acid residues within the receptor's active site. For a derivative of this compound, specifically 2-(2-(4-(4-cyanophenylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (SA7), docking studies against the CAIX protein (PDB: 5FL4) have elucidated these interactions. nih.gov

The simulations showed that the arylsulfonyl part of the molecule, which is structurally related to this compound, engages in crucial interactions. The binding is characterized by the formation of multiple hydrogen bonds with key residues in the active site. These residues include Arg6, Trp9, Val130, Asn66, Arg64, His68, Gln71, Gly71, Leu91, Gln92, Ala128, Thr200, Thr201, and Pro202. nih.gov The involvement of these particular residues in ligand binding is consistent with interactions observed for other classical and non-classical inhibitors of carbonic anhydrases. nih.gov

Molecular docking simulations also provide a quantitative prediction of the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower binding energy value typically indicates a more stable and favorable interaction.

In studies involving derivatives of this compound, the binding affinities have been calculated and compared to established inhibitors to gauge their potential potency. For instance, the established CAIX inhibitor SLC-0111 showed a binding affinity of -8.39 kcal/mol in the same docking protocol, providing a benchmark for the newly synthesized compounds. nih.gov The binding free energy (ΔG), which offers a more precise estimation of complex formation, has also been calculated using methods like Molecular Mechanics Poisson–Boltzmann Surface Area (MM/PBSA). nih.gov

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| SLC-0111 (Reference Inhibitor) | Carbonic Anhydrase IX (CAIX) | -8.39 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For ligand-protein complexes, MD simulations provide valuable information on the dynamic behavior, conformational changes, and stability of the interactions predicted by molecular docking.

To further understand the molecular interaction and structural stability of CAIX complexes with ligands containing the this compound core, MD simulations on a 100-nanosecond scale have been performed. nih.gov These simulations allow for the analysis of various factors, including root mean square deviation (RMSD) and root mean square fluctuation (RMSF). nih.gov

Conformational analysis during MD simulations tracks the changes in the three-dimensional structure of the ligand and protein over time. The Root Mean Square Deviation (RMSD) of the protein backbone is a key metric used to assess the structural stability of the complex. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains stably bound.

For the complex of a CAIX protein with a derivative of this compound (compound SA7), the RMSD value was monitored. The analysis showed that the complex achieved stability during the simulation, with the RMSD value of the SA7-containing complex being the lowest among the top four compounds tested, indicating high stability. nih.gov Additionally, the Root Mean Square Fluctuation (RMSF) is analyzed to identify the flexibility of individual amino acid residues. This helps in understanding which parts of the protein are most affected by ligand binding. nih.gov

The stability of the protein-ligand interaction is a critical determinant of a compound's potential efficacy. MD simulations, coupled with techniques like MM/PBSA, allow for a detailed assessment of this stability by calculating the binding free energy. The MM/PBSA method computes the free energy of binding by considering van der Waals, electrostatic, and solvation energies. nih.gov

For the derivative SA7, the binding free energy (ΔG) was computed for the last 20 nanoseconds of the simulation trajectory to ensure the system was in equilibrium. This analysis provides a more refined understanding of the complex's stability compared to the scoring functions used in molecular docking alone. nih.gov

| Parameter | Simulation Detail | Purpose |

|---|---|---|

| Simulation Time | 100 ns | To observe the dynamic behavior and stability of the complex over a significant period. |

| Metric | RMSD (Root Mean Square Deviation) | To assess the overall structural stability of the ligand-protein complex. |

| Metric | RMSF (Root Mean Square Fluctuation) | To measure the flexibility of individual amino acid residues upon ligand binding. |

| Analysis Method | MM/PBSA (Molecular Mechanics Poisson–Boltzmann Surface Area) | To calculate the binding free energy (ΔG) for a more accurate stability assessment. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not identified in the reviewed literature, QSAR studies on related piperazine (B1678402) derivatives provide insight into the types of molecular descriptors that govern their activity.